hemoglobin F Xin-Su
CAS No.: 112603-39-1
Cat. No.: VC0219430
Molecular Formula: C19 H29 N O6 S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112603-39-1 |
|---|---|
| Molecular Formula | C19 H29 N O6 S |
| Molecular Weight | 0 |
Introduction
Structural and Biochemical Characteristics
Hb F Xin-Su is a fetal hemoglobin variant distinguished by its altered oxygen-binding properties and electrophoretic mobility. The mutation occurs at codon 73 of the Aγ-globin chain, where a single nucleotide substitution (GAT→CAT) replaces aspartic acid with histidine . This substitution disrupts the E-helix of the gamma chain, a region critical for stabilizing hemoglobin’s tertiary structure.
Electrophoretic and Chromatographic Behavior
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Electrophoresis: At alkaline pH (8.6–9.1), Hb F Xin-Su migrates between hemoglobin A (Hb A) and hemoglobin S (Hb S), a pattern distinct from most fetal hemoglobin variants .
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Chromatography: DEAE-cellulose chromatography isolates Hb F Xin-Su efficiently due to its unique charge profile .
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Chain Composition: Chain separation studies reveal a heterogeneous gamma-chain distribution: Aγ Xin-Su (12.7%), Aγ T (14.9%), and Gγ (72.4%) .
Table 1: Structural Properties of Hb F Xin-Su
| Property | Detail |
|---|---|
| Mutation Site | Aγ73(E17)Asp→His (HBG1 gene) |
| Electrophoretic Mobility | Between Hb A and Hb S at pH 8.6–9.1 |
| Chromatographic Isolation | DEAE-cellulose |
| Gamma-Chain Distribution | Aγ Xin-Su (12.7%), Aγ T (14.9%), Gγ (72.4%) |
Discovery and Case Reports
The variant was first reported by Ma et al. (1987) in a neonate from Jiangsu, China . The infant’s cord blood analysis revealed two coexisting gamma-chain variants: Aγ Xin-Su and Aγ T. Notably, the parents were heterozygous carriers, confirming autosomal inheritance.
| Parameter | Observation |
|---|---|
| Ethnicity | Han Chinese (Jiangsu Province) |
| Gamma-Chain Heterogeneity | Aγ Xin-Su + Aγ T |
| Clinical Presentation | Asymptomatic (no hematological abnormalities) |
Genetic and Molecular Basis
The HBG1 gene (OMIM: 142200) on chromosome 11p15.4 encodes the Aγ-globin chain. The Aγ73(E17)Asp→His substitution represents a non-conservative mutation in a region critical for hemoglobin’s allosteric regulation .
Clinical and Epidemiological Significance
Hb F Xin-Su is a benign variant with no reported association with hematological disorders. Its discovery underscores the diversity of fetal hemoglobin variants in populations with high hemoglobinopathy prevalence.
Population Distribution
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Geographic Prevalence: Only one confirmed case in Jiangsu, China .
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Demographic Risk: No ethnic predilection identified, though underreporting in low-resource regions is likely .
Comparative Analysis with Other Gamma-Chain Variants
Hb F Xin-Su belongs to a group of over 50 gamma-chain variants, including Hb F Texas I (Aγ75Asp→His) and Hb F Jamaica (Gγ61Glu→Lys) . Key distinctions include:
Table 3: Comparison of Select Gamma-Chain Variants
| Variant | Mutation Site | Electrophoretic Mobility | Clinical Relevance |
|---|---|---|---|
| Hb F Xin-Su | Aγ73(E17)Asp→His | Between Hb A and Hb S | Benign |
| Hb F Texas I | Aγ75(E19)Asp→His | Similar to Hb F | Benign |
| Hb F Jamaica | Gγ61(E5)Glu→Lys | Overlaps with Hb A | Mild microcytosis |
Laboratory Identification Protocols
Accurate detection of Hb F Xin-Su requires a multi-modal approach:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume